Ramipril Methyl Ester
Overview
Description
Ramipril Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C22H30N2O5 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Standardization of Ramipril Impurity A
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is integral in treating heart failure, diabetic kidney diseases, and high blood pressure. Ramipril methyl ester, known as impurity A, is a significant component in the pharmaceutical analysis of ramipril products. A study focused on synthesizing impurity A through a transesterification reaction, establishing it as a reference standard, and using it to assess impurities in ramipril pharmaceuticals. High-performance liquid chromatography (HPLC) was employed for determining its purity and establishing it as a reference standard. The study successfully synthesized and purified this compound with over 98% purity, confirming its utility in the quality control of ramipril pharmaceuticals (Nguyen et al., 2022).
Involvement in Human Esterases Metabolism
Human carboxylesterases (hCES) play a crucial role in the catalytic ester hydrolysis of xenobiotics, contributing to the detoxification and activation of drugs, including the prodrug ramipril. A study aimed to characterize the enzyme-catalyzed ester hydrolysis of various drugs, including ramipril, by different esterase-containing systems. The findings highlight the importance of human esterases in the metabolism of drugs and the potential for predicting drug interactions and individual metabolic variations due to enzyme polymorphisms (Meyer et al., 2015).
Enhancement of Stability in Nanoemulsion Formulations
Ramipril's stability is a concern due to factors like mechanical stress and storage conditions. A study explored the stability enhancement of ramipril in nanoemulsion formulations, utilizing cremophor-EL, a stabilizing agent. The research indicated that maintaining ramipril in a lipophilic environment might increase its stability, essential for developing stable pharmaceutical formulations of ramipril (Shafiq & Shakeel, 2008).
Role in Cardiovascular and Microvascular Outcomes
Ramipril's impact on cardiovascular and microvascular outcomes, especially in patients with diabetes mellitus, has been a subject of research. The HOPE study and MICRO-HOPE substudy investigated the effects of ramipril on myocardial infarction, stroke, cardiovascular death, and overt nephropathy. The studies highlighted the cardiovascular and renoprotective benefits of ramipril for individuals with diabetes, emphasizing its significance beyond blood pressure reduction (Investigators & Wolffenbuttel, 2000).
Mechanism of Action
Target of Action
Ramipril Methyl Ester, also known as Ramipril, is primarily targeted towards the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . This causes a reduction in blood volume and blood pressure . Additionally, ramipril has been shown to have potent effects on atherosclerosis progression and plaque stabilization, as well as on myocardial structure and function .
Pharmacokinetics
Ramipril is well absorbed, with a bioavailability of 28% . It is metabolized in the liver to its active form, ramiprilat . The elimination half-life of ramiprilat is between 13 to 17 hours . It is excreted in the urine (60%) and feces (40%) as the parent drug and metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramipril. For instance, renal function can impact the drug’s duration of action and dosage, as renal excretion largely determines the drug’s duration of action . Therefore, the dosage should be reduced in patients with renal impairment . Moreover, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of Ramipril is predicted to present an insignificant risk to the environment .
Safety and Hazards
Future Directions
Ramipril, the parent compound of Ramipril Methyl Ester, has shown potential in reducing the incidence of stroke, myocardial infarction, and death due to cardiovascular disease . Therefore, it could represent a useful alternative ACE inhibitor for use in patients with hypertension or congestive heart failure .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQBRAQKYAQEO-GBBGEASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108313-11-7 | |
Record name | Ramipril methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ramipril Methyl Ester in pharmaceutical analysis?
A1: this compound (Impurity A) is a known impurity of Ramipril, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] Regulatory agencies like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate the testing and quantification of this compound in both Ramipril drug substances and final products. [] This highlights the importance of understanding and monitoring this impurity to ensure drug safety and efficacy.
Q2: How is this compound synthesized and characterized?
A2: this compound can be synthesized from Ramipril through a transesterification reaction using methanol and potassium hydroxide as reagents. [] The synthesized compound is then characterized using spectroscopic techniques to confirm its structure. High-Performance Liquid Chromatography (HPLC) is employed to determine its purity, establishing it as a reference standard for analytical purposes. []
Q3: Can you elaborate on the formulation challenges associated with Ramipril and the role of coatings in addressing these?
A3: Ramipril is known to be susceptible to degradation, forming undesirable byproducts like Ramipril-DKP and Ramipril Dicarboxylic Acid. [] To enhance its stability, specialized coatings can be applied to individual Ramipril particles. [] These coatings act as a barrier against environmental factors that contribute to degradation, such as air exposure. [] This approach helps maintain the drug's quality and effectiveness over time.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.